Butylhydrazine hydrochloride

概要

説明

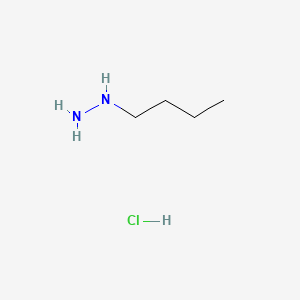

Butylhydrazine hydrochloride is an organic compound with the molecular formula C4H13ClN2. It is a colorless, hygroscopic solid that has been utilized in various scientific experiments and industrial applications. This compound is known for its stability and versatility in organic synthesis, particularly in the preparation of pharmaceuticals and insect growth regulators.

準備方法

Synthetic Routes and Reaction Conditions: Butylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with hydrazine hydrate in the presence of an organic acid buffer solution. The resulting tert-butyl hydrazine is then acidified with hydrogen chloride to form this compound . This method is advantageous as it minimizes side reactions and improves overall yield.

Industrial Production Methods: In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of tert-butyl alcohol and hydrazine hydrate as starting materials, followed by acidification with hydrogen chloride, is a common industrial method .

化学反応の分析

Types of Reactions: Butylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of pyrazoles and other heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Hydrazones and Azines: Formed through oxidation reactions.

Primary Amines: Resulting from reduction reactions.

Pyrazoles and Heterocycles: Produced via nucleophilic substitution reactions.

科学的研究の応用

Organic Synthesis

Aromatic Nucleophilic N-N Exchange Reactions

One of the primary applications of tert-butylhydrazine hydrochloride is in organic synthesis, particularly in aromatic nucleophilic N-N exchange reactions. This process allows for the formation of various nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals. The compound acts as a nucleophile, facilitating the substitution reactions necessary for synthesizing complex organic molecules .

Synthesis of Specific Compounds

Tert-butylhydrazine hydrochloride has been utilized in synthesizing several noteworthy compounds:

- Diphosphinohydrazines : These compounds are significant in coordination chemistry and catalysis.

- 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole : This compound has potential applications in medicinal chemistry.

- 1,3,4,5-tetrasubstituted pyrazole derivatives : These derivatives exhibit various biological activities, making them valuable in drug development .

Pesticide Production

Intermediates for Pesticides

Tert-butylhydrazine hydrochloride serves as a critical intermediate in producing several pesticides. It is involved in the synthesis of food-inhibiting hydrazine derivatives and other insecticides such as:

- Tebufenozide

- Chlorfenozide

- Methoxyfenozide

- Chromafenozide

These pesticides are essential for agricultural practices, helping control pest populations while minimizing environmental impact .

Insect Growth Regulators

The compound is also significant in developing insect growth regulators (IGRs). IGRs are chemicals that disrupt the growth and development of insects, making them effective tools for pest management. Tert-butylhydrazine hydrochloride has been shown to be a precursor for synthesizing diacylhydrazine derivatives, which are recognized as potent IGRs .

Case Study 1: Synthesis of Diacylhydrazines

A study investigated the synthesis of chromanone and chromone analogues of diacylhydrazines using tert-butylhydrazine hydrochloride. The resulting compounds demonstrated promising insecticidal activity, highlighting the compound's effectiveness in agricultural applications .

Case Study 2: Purification Process Development

Research focused on improving the purification process of tert-butylhydrazine hydrochloride to enhance its quality for industrial use. The study employed a method involving ethanol and ferric trichloride to achieve high purity levels (over 98%) with minimal environmental impact due to reduced waste generation .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Produced |

|---|---|---|

| Organic Synthesis | Aromatic nucleophilic N-N exchange | Diphosphinohydrazines, Pyrazole derivatives |

| Pesticide Production | Intermediates for various pesticides | Tebufenozide, Chlorfenozide |

| Insect Growth Regulators | Development of insect growth regulators | Diacylhydrazines |

作用機序

The mechanism of action of butylhydrazine hydrochloride involves its ability to inhibit protein synthesis. This compound has been shown to exert cytotoxic effects on mammalian cells by interfering with the translation process. Additionally, it acts as a stabilizer and mediator in various chemical reactions, making it a valuable reagent in organic synthesis .

類似化合物との比較

- tert-Butylhydrazine hydrochloride

- Phenylhydrazine

- N,N-Dimethylhydrazine

- Hydrazine hydrate

- Ethylenediamine

Comparison: Butylhydrazine hydrochloride is unique due to its specific structure and reactivity. Compared to tert-butylhydrazine hydrochloride, it offers different reactivity patterns in nucleophilic substitution reactions. Phenylhydrazine and N,N-dimethylhydrazine are also used in organic synthesis but have distinct applications and reactivity profiles. Hydrazine hydrate and ethylenediamine are more commonly used as reducing agents and in the synthesis of polymers and other materials .

生物活性

Butylhydrazine hydrochloride, a derivative of hydrazine, has garnered attention for its diverse biological activities, particularly in the fields of organic synthesis and insect regulation. This article explores its biological activity, including mechanisms of action, applications in pest control, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 110.60 g/mol. It is known for its solubility in water and organic solvents such as DMSO and methanol, making it suitable for various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics. This inhibition can lead to altered metabolic pathways in organisms exposed to the compound .

- Insect Growth Regulation : this compound acts as an insect growth regulator (IGR). It has been shown to disrupt normal developmental processes in insects by mimicking hormones involved in molting and metamorphosis. The compound's efficacy as an IGR has been demonstrated through larvicidal assays against species like Culex pipiens pallens and Spodoptera frugiperda .

Applications in Pest Control

This compound is utilized in the development of insect growth regulators due to its ability to interfere with the hormonal regulation of insect development. The following table summarizes some key studies highlighting its effectiveness:

| Study | Insect Species | Concentration (mg/L) | Observed Effect |

|---|---|---|---|

| 1 | Culex pipiens pallens | 50 | Significant larval mortality observed |

| 2 | Spodoptera frugiperda | 100 | Disruption of normal growth patterns |

| 3 | Heliothis virescens | 75 | Reduced pupation rates |

Case Studies

- Larvicidal Activity : A study published in Nature demonstrated that certain derivatives of this compound exhibited potent larvicidal activity against Culex pipiens pallens. The research indicated that compounds modified with specific functional groups showed enhanced bioactivity, suggesting a structure-activity relationship that could be exploited for developing more effective insecticides .

- Toxicological Assessment : Research on the toxicological effects of this compound revealed that high doses could lead to adverse effects such as decreased locomotor activity and increased mortality rates in test organisms. In a repeated dose toxicity study, significant findings included changes in behavior and physiological responses at concentrations exceeding safety thresholds .

- Metabolic Studies : Investigations into the metabolic pathways affected by this compound indicated that it could induce specific cytochrome P450 enzymes responsible for detoxification processes. This induction can lead to increased resistance against other toxic compounds in treated insect populations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of Butylhydrazine hydrochloride in laboratory settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm molecular structure and purity. For example, spin-lattice relaxation time studies can assess molecular dynamics .

- Melting Point Determination : Compare experimental melting points (149–154°C) with literature values to verify consistency .

- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and chlorine content to validate stoichiometry.

- High-Performance Liquid Chromatography (HPLC) : Adapt methods from phenylhydrazine hydrochloride analysis (e.g., using 0.1 M HCl as a mobile phase) to assess impurities .

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of toxic decomposition products (e.g., NOx, HCl) .

- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use 0.1 M HCl for spill containment .

Q. How should this compound be stored to ensure long-term stability?

- Methodology :

- Storage Conditions : Keep in a cool (<4°C), dry, and well-ventilated environment to minimize thermal decomposition .

- Container Specifications : Use airtight, chemically resistant containers (e.g., glass or HDPE) to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR relaxation time data for this compound under varying experimental conditions?

- Methodology :

- Standardized Protocols : Control variables such as temperature, solvent, and magnetic field strength. For example, highlights temperature-dependent spin-lattice relaxation times, suggesting calibration at fixed temperatures (e.g., 25°C) .

- Reproducibility Tests : Repeat measurements across multiple instruments and laboratories to identify systematic errors.

- Data Normalization : Use internal standards (e.g., TMS for NMR) to correct for instrument-specific artifacts.

Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss during controlled heating to identify decomposition temperatures and intermediates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze gaseous decomposition products (e.g., NOx, HCl) to map reaction pathways .

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient species during thermal degradation.

Q. How can the potential carcinogenicity of this compound be systematically evaluated in vitro?

- Methodology :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains to detect frameshift or base-pair mutations .

- Cell Viability Assays : Use MTT or Trypan Blue exclusion to measure cytotoxicity in human cell lines (e.g., HepG2).

- Genotoxicity Assays : Perform comet assays or γ-H2AX staining to evaluate DNA damage.

Q. Methodological Considerations for Data Contradictions

特性

IUPAC Name |

butylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOBXPRDUPYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020218 | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-65-4 | |

| Record name | Hydrazine, butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0MBZ19RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。